

BPR0C261 In Vivo Xenograft Model: Application Notes and Protocols

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Compound of Interest

Compound Name: *Anticancer agent 261*

Cat. No.: *B15551382*

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Abstract

BPR0C261 is a novel, orally active small molecule that functions as a tubulin polymerization inhibitor. By binding to the colchicine site on β -tubulin, BPR0C261 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Furthermore, it exhibits anti-angiogenic properties. Preclinical studies have demonstrated the in vivo efficacy of BPR0C261 in xenograft models of human colorectal, gastric, and nasopharyngeal cancers, highlighting its potential as a therapeutic agent. This document provides detailed protocols for establishing a subcutaneous xenograft model to evaluate the antitumor activity of BPR0C261, along with its mechanism of action and representative in vivo data.

Introduction

Microtubules are dynamic cytoskeletal polymers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer therapy. Tubulin-binding agents interfere with microtubule dynamics, leading to mitotic arrest and cell death. BPR0C261 is a potent tubulin inhibitor that acts by binding to the colchicine site, thereby preventing tubulin polymerization.^[1] Its oral bioavailability presents a significant advantage for clinical development. In vivo studies have shown that BPR0C261 is readily absorbed and distributes to tumor tissues in xenograft models.^[1]

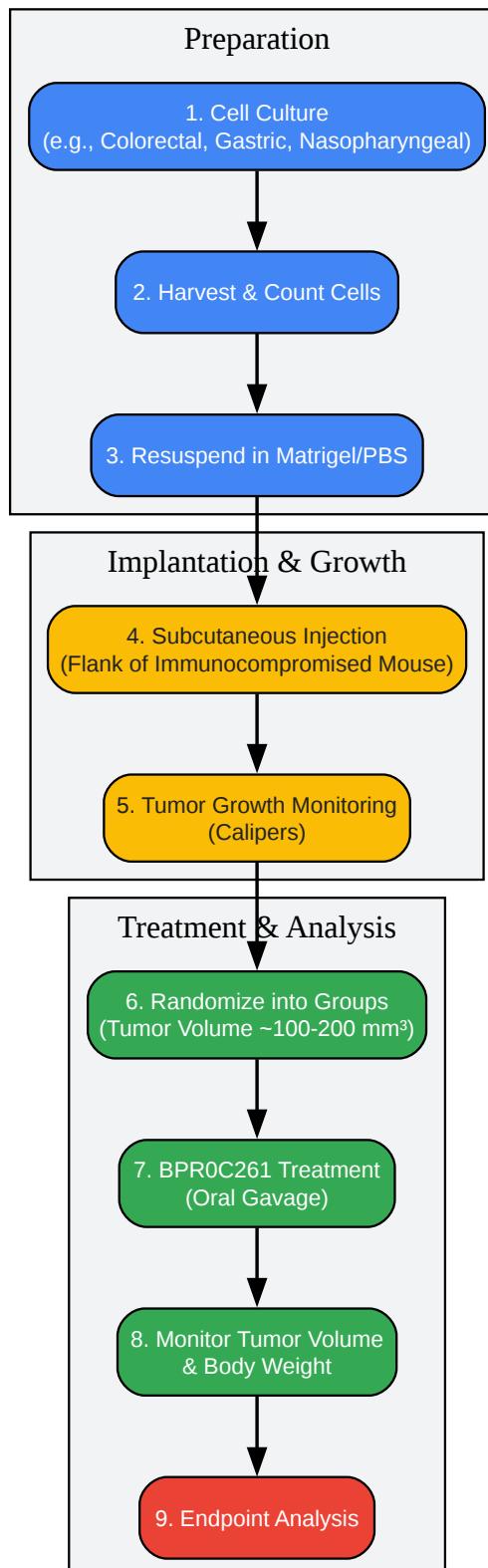
Mechanism of Action

BPR0C261 exerts its anticancer effects through a dual mechanism: direct cytotoxicity via mitotic inhibition and indirect activity through the suppression of angiogenesis.

- Antimitotic Activity: BPR0C261 binds to the colchicine site on β -tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[\[1\]](#)
- Anti-angiogenic Activity: BPR0C261 has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and disrupt the formation of capillary-like structures.[\[1\]](#) Oral administration of BPR0C261 has been demonstrated to inhibit angiogenesis in *in vivo* models.[\[1\]](#)

Signaling Pathway

The primary signaling pathway affected by BPR0C261 is the disruption of microtubule dynamics, which has several downstream consequences leading to apoptosis.



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References

- 1. BPR0C261 is a novel orally active antitumor agent with antimitotic and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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